2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Overview
Description
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H12F6N4O4S and its molecular weight is 470.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is 470.04834502 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- This compound is involved in the synthesis of various derivatives through reactions like cyclocondensation and cycloaddition. For instance, derivatives incorporating pyrazolone, Isoxazolone, Pyrimidinone, and Pyrimidinothione have been synthesized using these methods (Soleiman, Koraiem, & Mahmoud, 2005).
Versatile Electrophore Reagent
- Acetamide, a derivative of this compound, has been used as a versatile aminoacetamide electrophore reagent named AMACE1. This has applications in the area of trace organic analysis, especially for organic analytes containing a keto or carboxylic acid group (Lu & Giese, 2000).
Antimicrobial Activities
- New thiazole and pyrazole derivatives based on this compound have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives exhibited promising activities, demonstrating the compound's potential in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Crystallography and Structural Analysis
- The compound's derivatives have been studied in crystallography for understanding the molecular structure and interactions. For example, an oxidatively coupled dimer of paracetamol, a derivative, has been analyzed for its crystal structure involving hydrogen-bonded networks (Clegg et al., 1998).
Pharmacokinetics and Metabolism
- The thiouracil derivative of this compound has been studied for its pharmacokinetics and disposition in animals and humans, especially in the context of cardiovascular diseases. This research helps in understanding how the compound behaves in biological systems (Dong et al., 2016).
Antioxidant Activity
- Phenolic derivatives of the compound, like acetaminophen, have been studied for their role as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. This shows the compound's potential in antioxidant therapies (Dinis, Madeira, & Almeida, 1994).
Anti-inflammatory and Analgesic Activities
- Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives have shown significant activities, indicating the compound's relevance in pain and inflammation management (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).
Properties
IUPAC Name |
2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4O4S/c1-6(27)23-11-12(29)25-14(26-13(11)30)31-5-10(28)24-9-3-7(15(17,18)19)2-8(4-9)16(20,21)22/h2-4H,5H2,1H3,(H,23,27)(H,24,28)(H2,25,26,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBMTTXXXMTDGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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